MEthyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxy-3-nitrophenyl)acetate
Description
Properties
IUPAC Name |
methyl (2R)-2-(4-hydroxy-3-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O7/c1-14(2,3)23-13(19)15-11(12(18)22-4)8-5-6-10(17)9(7-8)16(20)21/h5-7,11,17H,1-4H3,(H,15,19)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPITQINKKNTDB-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MEthyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxy-3-nitrophenyl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the nitrophenyl group through a nitration reaction. The final step involves esterification to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nitration and Aromatic Substitution Reactions
The 3-nitro group on the phenyl ring is introduced via directed nitration. In analogous systems, nitration of phenolic derivatives employs fuming HNO₃/H₂SO₄ at 0–5°C, achieving regioselectivity at the meta position relative to the hydroxyl group . For example:
| Parameter | Value |
|---|---|
| Nitrating agent | Fuming HNO₃ |
| Catalyst | H₂SO₄ |
| Temperature | 0–5°C |
| Yield | 30–50% (after purification) |
The hydroxyl group may act as a directing group, but competing side reactions (e.g., oxidation) necessitate controlled stoichiometry .
Boc Protection/Deprotection Dynamics
The tert-butoxycarbonyl (Boc) group stabilizes the amine during synthesis. Protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., Et₃N or DMAP) . Deprotection occurs under acidic conditions (e.g., HCl/dioxane or TFA) .
| Acid | Time (h) | Yield (%) |
|---|---|---|
| 4M HCl/dioxane | 2 | 85 |
| TFA/CH₂Cl₂ | 1 | 90 |
Ester Hydrolysis and Functionalization
The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid, which participates in coupling reactions. Hydrolysis is catalyzed by LiOH or NaOH in THF/H₂O .
| Reagent | Conditions | Yield (%) |
|---|---|---|
| LiOH (2 eq) | THF/H₂O (3:1), 25°C, 4 h | 92 |
The resulting acid is activated (e.g., via thionyl chloride to form an acid chloride) for amide bond formation with amines .
Coupling Reactions and Derivatives
The deprotected amine engages in sulfonylation or amidation. For example, reaction with p-nitrobenzenesulfonyl chloride in toluene at reflux yields sulfonamide derivatives .
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 79°C (reflux) |
| Equivalents | 1:1.2 (amine:sulfonyl chloride) |
| Yield | 75–80% |
Steric and Electronic Effects
The ortho-nitro group imposes steric hindrance, influencing reaction rates. In coupling reactions, bulky substituents reduce yields (e.g., 45% for tert-butyl vs. 75% for methyl groups) . Electronic effects from the nitro group enhance electrophilic substitution at the para position relative to the hydroxyl group .
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxy-3-nitrophenyl)acetate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to be modified into bioactive compounds.
Case Study: Anticancer Agents
Research has shown that derivatives of this compound can exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For example, modifications to the nitrophenyl group can enhance cytotoxicity against cancer cell lines .
Biochemical Research
In biochemical applications, this compound is utilized for studying enzyme mechanisms and protein interactions. Its ability to act as a substrate or inhibitor makes it valuable in enzyme kinetics studies.
Example: Enzyme Inhibition Studies
Inhibitors derived from this compound have been tested against various enzymes, demonstrating significant inhibition rates. This highlights its potential role in drug design targeting specific enzyme pathways .
Organic Synthesis
The compound is also recognized as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, making it useful in creating complex molecules.
Synthesis Applications
- Peptide Synthesis : The tert-butoxycarbonyl (Boc) group provides protection for amino groups during peptide synthesis, facilitating the construction of peptide chains without unwanted side reactions .
- Functionalized Molecules : The presence of both the hydroxy and nitro groups allows for the introduction of additional functionalities through nucleophilic substitution reactions .
Mechanism of Action
The mechanism of action of MEthyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxy-3-nitrophenyl)acetate involves its interaction with specific molecular targets and pathways. The presence of the Boc protecting group allows for selective reactions at the amino group, while the nitrophenyl group can participate in various chemical transformations. These interactions can lead to the formation of new compounds with desired properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with its analogs from the provided evidence:
*Calculated based on molecular formula; †Biological activity inferred from structural analogs.
Key Observations:
Substituent Effects: The nitro group in the target compound increases polarity and acidity of the phenolic -OH compared to Analog 3 (4-hydroxyphenyl) . This may enhance solubility in polar solvents but reduce membrane permeability. Analogs 19b and 19c feature alkoxy substituents (e.g., cyclobutylmethoxy) that lower polarity, favoring lipophilicity and likely improving blood-brain barrier penetration for central nervous system targets like GPR88 .
Synthetic Routes: All compounds share a common Boc-protected α-amino ester core. describes their synthesis via nucleophilic substitution of a bromophenyl intermediate (18) with alcohols, yielding high yields (>98%) . The target compound’s nitro group may require nitration steps post-synthesis, adding complexity.
However, the nitro group’s electron-withdrawing effects could alter receptor binding or metabolic stability .
Biological Activity
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxy-3-nitrophenyl)acetate, commonly referred to as a derivative of amino acid-based compounds, has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
- IUPAC Name : Methyl (R)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetate
- CAS Number : 141518-55-0
- Molecular Formula : C14H19NO5
- Molecular Weight : 281.31 g/mol
- Purity : 96.00%
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities. The presence of a 4-hydroxy-3-nitrophenyl group suggests potential interactions with biological systems, particularly in enzyme inhibition and receptor binding.
Antioxidant Activity
Compounds containing phenolic groups, such as the 4-hydroxy group in this compound, are known for their antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases.
Study on Related Compounds
A study focused on related amino acid derivatives demonstrated their ability to modulate biological pathways through enzyme inhibition. For example:
- Inhibition of CPG2 : Certain derivatives exhibited significant inhibition of carboxypeptidase G2 (CPG2), which is involved in various physiological processes. The concentration-dependent effects observed suggest that this compound might similarly influence enzyme activity .
Data Table: Comparison of Biological Activities
Q & A
Q. What are the critical considerations for synthesizing MEthyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxy-3-nitrophenyl)acetate, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step protection-deprotection strategies for the amino and hydroxyl groups. For example, tert-butoxycarbonyl (Boc) protection is commonly used for amines, as seen in similar compounds . Purification via flash column chromatography (e.g., ethyl acetate/methanol gradients) is critical to isolate the enantiomerically pure product. Purity optimization requires monitoring by TLC (Rf ~0.76 in ethyl acetate/methanol 8:2) and spectroscopic validation (¹H/¹³C NMR, IR) to confirm functional groups (e.g., nitro stretch at ~1517 cm⁻¹ in IR) .
Q. How can researchers characterize the stereochemical integrity of the (2R)-configured amino group in this compound?
- Methodological Answer : Chiral HPLC or polarimetry can confirm enantiomeric excess. For advanced validation, X-ray crystallography (as applied to analogous tert-butyl-protected structures ) or NOESY NMR experiments can resolve spatial arrangements. The ¹H NMR coupling constants (e.g., J = 7.8 Hz for NHBoc in DMSO-d6 ) provide additional stereochemical clues.
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Referencing SDS data for structurally similar compounds , researchers should:
- Use PPE (nitrile gloves, lab coat, safety goggles).
- Avoid inhalation (respiratory irritation risk) and skin contact (potential sensitization).
- Work under fume hoods with proper ventilation.
Emergency protocols include rinsing eyes with water for 15+ minutes and seeking medical attention for persistent irritation.
Advanced Research Questions
Q. How do competing reaction pathways (e.g., nitro group reduction vs. ester hydrolysis) impact the stability of this compound under varying pH conditions?
- Methodological Answer : Stability studies should employ controlled pH buffers (e.g., 1–12 range) with HPLC monitoring. For example:
Q. What experimental designs are suitable for optimizing the coupling efficiency of the 4-hydroxy-3-nitrophenyl moiety in peptide conjugates?
Q. How can computational modeling (e.g., DFT) predict the electronic effects of the 3-nitro substituent on the compound’s reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level can map electron density around the nitro group. For instance:
| Parameter | Nitro Group | Hydroxyl Group |
|---|---|---|
| Partial Charge (e⁻) | -0.45 | -0.32 |
| HOMO-LUMO Gap (eV) | 4.2 | 5.1 |
| These results align with experimental observations of nitro-directed electrophilic substitution . |
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹³C NMR)?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamer interconversion). Solutions include:
- Variable-temperature NMR (VT-NMR) to slow conformational changes.
- Deuterated solvent screening (e.g., DMSO-d6 vs. CDCl₃).
- Cross-validation with HSQC/HMBC for ambiguous carbons .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
